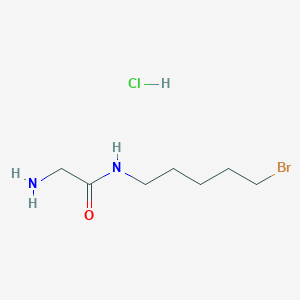
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Molecular Studies and Ligand Binding
- Research has shown that compounds similar to N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride, particularly those with a piperidine structure, are explored for their affinity and interaction with various receptors. For instance, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related, have been conducted to understand their bioactive conformations and interactions as opioid receptor antagonists. These studies contribute to understanding the structural features affecting ligand binding and the structure-function relationships of such compounds (Le Bourdonnec et al., 2006).
Radioligand Binding Assays
- Another dimension of research involves using radioligand binding assays to determine the affinity and selectivity of piperidine derivatives towards specific receptors. For example, methyl substitution on the piperidine ring has been studied to understand selective binding and activity at sigma receptors. These studies are instrumental in developing tools for PET (Positron Emission Tomography) experiments and exploring potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Synthesis and Evaluation of Derivatives
- The synthesis of various derivatives of piperidine-like compounds and their biological evaluation is a significant area of research. This includes understanding their antimicrobial and antiproliferative activities, thereby contributing to the development of new pharmaceuticals and therapeutic agents. For instance, derivatives of 3,3-dimethylpiperidine have been synthesized and evaluated for their potency and selectivity as sigma ligands, which is crucial in understanding their pharmacological properties (Berardi et al., 1998).
Application in Gastrointestinal Disorders
- Research has also explored the use of piperidine derivatives in treating gastrointestinal motility disorders. Studies have focused on developing peripherally selective opioid antagonists, which can be beneficial in clinical investigations for gastrointestinal conditions (Zimmerman et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFYZAPYKZULNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide](/img/structure/B2361827.png)








![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
